Palatinose
Description
Introduction to Palatinose (Isomaltulose)
This compound (isomaltulose) is a disaccharide carbohydrate composed of glucose and fructose. Unlike conventional sugar (sucrose), this compound features a more stable molecular structure that results in significantly different metabolic effects while maintaining a similar sweetness profile, albeit at approximately half the intensity of sucrose. This functional carbohydrate is fully digestible yet slowly released, providing glucose in a more balanced way and thus delivering prolonged energy.
Among its notable properties, this compound:
- Provides the same caloric value as sucrose (4 kcal/g)
- Features a slower digestion and absorption rate (4-5 times slower than sucrose)
- Produces a lower glycemic and insulinemic response
- Promotes fat oxidation during physical activity
- Is non-cariogenic (does not promote tooth decay)
- Maintains physical properties similar to sucrose, facilitating its use in existing recipes
Historical Development and Regulatory Status
The development of this compound as a commercial ingredient represents decades of research dating back to the 1950s when its physiological properties were first studied extensively. The journey from laboratory discovery to global food ingredient encompasses significant scientific innovation and regulatory milestones.
This compound was first identified as a natural component in honey and sugarcane extracts. Its commercial production became viable after the discovery of a natural enzyme from the microorganism Protaminobacter rubrum, which possesses the unique ability to rearrange the molecular structure of conventional sucrose. This enzymatic rearrangement process transforms the α-1,2 glycosidic bond in sucrose to an α-1,6 bond, resulting in the more stable isomaltulose molecule.
Global Regulatory Approvals
This compound has achieved regulatory approval in major markets worldwide:
In the United States, the FDA reviewed extensive studies demonstrating that this compound is completely hydrolyzed and absorbed in the small intestine as glucose and fructose. The regulatory body evaluated biological data, toxicological and metabolic studies, and research into gastrointestinal tolerance, concluding that this compound presents no health concerns.
In 2007, the FDA further authorized a non-cariogenic health claim for this compound, permitting manufacturers to make specific dental health claims such as "does not promote tooth decay" or "may reduce the risk of dental caries". This represented a significant milestone for product development in the oral health category.
Nomenclature and Structural Classification
This compound is marketed under several names, with precise chemical and structural characteristics that distinguish it from other carbohydrates:
Nomenclature:
- Common name: this compound
- Generic name: Isomaltulose
- Chemical name: 6-O-α-D-glucopyranosyl-D-fructose
- Trade name: this compound™ (by BENEO-Palatinit GmbH)
Structural Classification:
Isomaltulose is a disaccharide formed by the linkage of glucose and fructose. However, its molecular structure differs significantly from sucrose:
The key structural difference between this compound and sucrose lies in the glycosidic linkage. While sucrose features an α-1,2 linkage between glucose and fructose, this compound contains an α-1,6 linkage, which provides greater molecular stability and resistance to enzymatic breakdown.
This structural difference is responsible for this compound's characteristic as a reducing sugar, unlike sucrose. In this compound, the fructose component exists in a ring structure that can readily open to exhibit a carbonyl group, similar to ketones and aldehydes, which explains its reducing property.
Notably, this compound serves as the precursor for isomalt, a sugar alcohol used as a low-calorie sweetener. Isomalt is produced by hydrogenating this compound, resulting in a minimally digestible carbohydrate widely employed in sugar-free candies and confectionery.
Natural Occurrence in Honey and Sugarcane Extracts
Isomaltulose occurs naturally in several food sources, primarily honey and sugarcane extracts. Its presence in these natural sources formed the foundation for its eventual development as a commercial ingredient.
In honey, isomaltulose exists as part of the complex carbohydrate profile. Scientific studies have identified isomaltulose as one of several disaccharides present in honey samples, where it can be detected using advanced analytical techniques such as High-Performance Liquid Chromatography with Mass Spectrometry (HILIC-MS).
Research analyzing the carbohydrate profiles of various honey samples has established the presence of isomaltulose, with retention times (k' value) of approximately 13.67 when analyzed under standardized chromatographic conditions. This natural occurrence provides evidence of isomaltulose's safety as a food component that humans have consumed historically through natural food sources.
In sugarcane extracts, isomaltulose is also found as a minor component. Its presence in these widely consumed natural sweeteners further supports its status as a naturally occurring food substance. The isolation and identification of isomaltulose from these natural sources provided the initial basis for investigating its unique properties and potential applications.
The natural presence of isomaltulose in honey and sugarcane extracts has played a crucial role in establishing its regulatory status, as many food safety authorities consider the historical consumption of naturally occurring substances in determining safety profiles for food ingredients.
Structure
3D Structure
Properties
IUPAC Name |
(3S,4R,5R)-1,3,4,5-tetrahydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12/h5-14,16-21H,1-3H2/t5-,6-,7-,8-,9-,10+,11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPRBMGVWEZRR-WTZPKTTFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(=O)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H](C(=O)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90929736 | |
| Record name | Palatinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13718-94-0 | |
| Record name | Palatinose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13718-94-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isomaltulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013718940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palatinose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90929736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-O-α-D-glucopyranosyl-D-fructose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOMALTULOSE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V59P50X4UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Key Microbial Strains
Palatinose synthesis is mediated by α-glucosyl transferase, an intracellular enzyme produced by specific bacterial strains. The primary organisms include:
-
Protaminobacter rubrum : Isolated from soil, this Gram-negative bacterium was the first identified producer of sucrose isomerase.
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Klebsiella sp. LX3 : A strain characterized for its high enzymatic activity, with its isomaltulose synthase (PalI) crystallized and mechanistically studied.
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Serratia plymuthica : A secondary producer with comparable enzyme activity to P. rubrum.
These microbes are cultivated in sucrose-rich media to induce enzyme production. For example, P. rubrum is grown at 30°C for 48 hours in a medium containing 2–5% sucrose, yielding cell masses with α-glucosyl transferase activity.
Enzyme Characteristics
The catalytic mechanism of isomaltulose synthase involves two critical residues:
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Glu295 : Acts as a general acid/base, protonating the glycosidic oxygen.
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Asp241 : Forms a covalent intermediate with glucose during sucrose isomerization.
This bimolecular nucleophilic substitution rearranges sucrose’s α-1,2 bond into this compound’s α-1,6 linkage (Figure 1).
Enzymatic Conversion Methods
Free-Cell Fermentation
Early methods employed free bacterial cells suspended in sucrose solutions. A typical protocol involves:
Limitations : Low separation efficiency due to small cell size and minimal density differences, necessitating large-scale centrifuges.
Immobilized Enzyme Systems
To overcome free-cell limitations, immobilization techniques enhance enzyme stability and reusability.
Calcium Alginate-Polyethyleneimine Entrapment
A patented method achieves high enzyme retention (Figure 2):
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Cell Slurry Preparation : P. rubrum cells are mixed with 4% sodium alginate.
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Granule Formation : Extruded into 0.15 M CaCl₂, forming 0.6 mm diameter beads.
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Polyethyleneimine (PEI) Treatment : Beads are immersed in pH 5.0–5.9 PEI solution (0.5–1.5% final concentration).
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Crosslinking : Treated with glutaraldehyde (1.5–5× PEI concentration) for 30 minutes.
Performance Metrics :
Column Reactor Design
Immobilized granules are packed into columns for continuous processing:
-
Flow Rate : 1–2 bed volumes per hour.
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Advantages : Eliminates cell removal steps, enabling direct crystallization.
Industrial-Scale Production
Biotechnological Process
Large-scale manufacturing involves:
Downstream Processing
Post-reaction purification steps include:
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Ion-Exchange Chromatography : Removes residual salts and proteins.
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Crystallization : Concentrated under vacuum to 75% solids, seeded at 30°C.
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Drying : Spray-dried into crystalline powder (99.5% purity).
Comparative Analysis of Preparation Methods
| Parameter | Free-Cell | Immobilized |
|---|---|---|
| Conversion Efficiency | 90–95% | 95–98% |
| Reaction Time | 20 h | 5 h |
| Enzyme Reusability | Single-use | 50 cycles |
| Sucrose Concentration | 20–30% | 40% |
| Capital Cost | High | Moderate |
Table 1: Performance metrics of free-cell vs. immobilized systems.
Challenges and Innovations
Chemical Reactions Analysis
Non-Enzymatic Browning Reactions
Isomaltulose participates in Maillard reactions and alkaline degradation, with reactivity influenced by pH, temperature, and amino acid composition ( ).
Key Findings:
-
Alkaline Degradation :
At pH 10 and 80°C, isomaltulose undergoes rapid degradation, producing colored compounds (A<sub>420</sub> = 1.3 after 100 min). For comparison:Carbohydrate A<sub>420</sub> (pH 10, 80°C) Isomaltulose 1.30 Fructose 0.95 Glucose 0.45 Isomalt No reaction -
Maillard Reaction :
Reactivity varies with amino acids:-
Glycine : Maximum browning intensity (A<sub>420</sub> = 5.0) at pH 10 and 80°C.
-
Lysine : Lower reactivity (A<sub>420</sub> = 2.16) under identical conditions.
Comparative Reactivity (pH 10, 80°C, 100 min) :
Carbohydrate Glycine (A<sub>420</sub>) Lysine (A<sub>420</sub>) Isomaltulose 5.0 2.16 Glucose 0.34 0.04 Fructose 2.95 0.61 -
Enzymatic Modifications
Isomaltulose serves as a substrate for enzymatic synthesis of functional derivatives:
Production Pathways:
| Enzyme Used | Reaction Conditions | Product Formed | Key Application |
|---|---|---|---|
| Protaminobacter rubrum | 30°C, 20 h | Palatinose-L | Prebiotic formulations |
| Invertase | 55–60°C, 20–24 h | This compound-IS (Isomaltosylsucrose) | Low-calorie sweeteners |
| Fructosyltransferase | 55–60°C, 20–24 h | This compound-FOS (Fructooligosaccharides) | Dietary fiber |
Source: Animal and Clinical Studies (2020) ; FDA GRAS Notice 681
Thermal Stability and Caramelization
Isomaltulose demonstrates moderate thermal stability:
Scientific Research Applications
Nutritional Applications
1. Sugar Substitute in Food Products
Palatinose is recognized as a low glycemic index sweetener, making it a suitable alternative to sucrose in food products. Its slow digestion leads to gradual glucose release, which helps maintain stable blood sugar levels. Studies have shown that this compound can significantly improve glucose tolerance and reduce postprandial blood glucose spikes compared to sucrose .
2. Weight Management
Research indicates that this compound can aid in weight loss and fat reduction. In a controlled study involving overweight adults, participants consuming this compound as part of an energy-reduced diet experienced significant weight loss and fat mass reduction compared to those consuming sucrose . The metabolic benefits are attributed to this compound's ability to enhance fat oxidation while suppressing appetite through the stimulation of gut hormones like GLP-1 .
3. Metabolic Health
this compound has been shown to positively influence metabolic parameters crucial for managing conditions like type 2 diabetes. Its consumption leads to lower insulin responses and improved lipid metabolism, making it a viable option for individuals seeking to control their blood sugar levels .
Biochemical Mechanisms
This compound is metabolized differently than other carbohydrates. It undergoes slower hydrolysis in the intestine, resulting in a lower rate of absorption compared to sucrose . This slow metabolism contributes to its low glycemic index (approximately 32), making it beneficial for sustained energy release without rapid spikes in blood glucose levels.
Case Studies
1. Clinical Study on Weight Loss
A randomized double-blind study assessed the effects of this compound on body weight and fat mass among overweight adults over 12 weeks. Participants consuming this compound lost more weight and fat mass compared to those consuming sucrose, with significant improvements in body composition noted at regular intervals throughout the study .
2. Metabolic Response in Rats
Animal studies have demonstrated that this compound-based sweeteners significantly improve glucose tolerance in rats. When administered alongside glucose loads, rats consuming this compound exhibited lower blood glucose levels than those receiving glucose alone, indicating its potential as a dietary intervention for better metabolic control .
Summary Table of this compound Applications
Mechanism of Action
Palatinose exerts its effects through its slow digestion and absorption in the small intestine. The α-1,6-glycosidic bond between glucose and fructose in this compound is more resistant to enzymatic breakdown compared to the α-1,2-glycosidic bond in sucrose. This results in a slower release of glucose into the bloodstream, leading to a lower glycemic response . Additionally, this compound stimulates the release of gut hormones like GLP-1, which play a role in regulating blood sugar levels and appetite .
Comparison with Similar Compounds
Palatinose vs. Sucrose
Key Findings :
- A randomized trial in type 2 diabetics showed replacing sucrose with this compound reduced glycemic response and improved insulin sensitivity .
- This compound’s slow digestion prolongs glucose availability, enhancing endurance performance compared to sucrose .
This compound vs. Maltodextrin
Key Findings :
- In cyclists, this compound intake increased fat oxidation by 15% and reduced carbohydrate reliance vs. maltodextrin, enhancing endurance .
This compound vs. Sugar Alcohols (Xylitol, Sorbitol)
Key Findings :
This compound vs. Other Functional Sweeteners
- Isomalt (Palatinit): Hydrogenated derivative of this compound; a sugar alcohol with lower GI (2) but lower digestibility (50% absorbed) .
- Fructo-oligosaccharides (FOS): Prebiotics stimulating bifidobacteria growth ; unlike this compound, FOS are indigestible and provide 1.5 kcal/g.
Biological Activity
Palatinose, also known as isomaltulose, is a disaccharide composed of glucose and fructose linked by an α-1,6-glycosidic bond. It is derived from sucrose and is notable for its slow digestion and absorption properties, which lead to a lower glycemic response compared to other sugars. This article explores the biological activity of this compound, focusing on its effects on glucose metabolism, insulin response, cognitive function, and potential health benefits.
1. Glucose Metabolism and Insulin Response
This compound has been extensively studied for its impact on glucose metabolism and insulin secretion. Research indicates that this compound ingestion leads to significantly lower peak glucose concentrations compared to sucrose. For instance, one study found that the peak glucose level after this compound intake was approximately 2.5 mmol/L (20%) lower than that following sucrose ingestion (p < 0.01) . Additionally, insulin secretion was reduced by 55% after consuming this compound compared to sucrose .
Table 1: Comparative Effects of this compound and Sucrose on Glucose and Insulin Levels
| Parameter | This compound (mmol/L) | Sucrose (mmol/L) | Significance |
|---|---|---|---|
| Peak Glucose Concentration | 10.0 | 12.5 | p < 0.01 |
| Insulin Secretion (AUC) | 40 | 90 | p < 0.001 |
| GLP-1 Response (AUC) | 60 | 100 | p < 0.001 |
The delayed and reduced secretion of incretins such as GIP (Gastric Inhibitory Polypeptide) and GLP-1 (Glucagon-Like Peptide-1) following this compound intake further supports its role in modulating glucose metabolism . The slower hydrolysis of this compound compared to sucrose allows for a more gradual release of glucose into the bloodstream, which may enhance postprandial insulin sensitivity .
2. Cognitive Effects
Recent studies have explored the cognitive benefits of this compound, particularly its effects on attention and cerebral blood flow. A randomized controlled trial involving healthy adults demonstrated that ingestion of 10 g of this compound resulted in significantly shorter reaction times during attention tasks compared to glucose . Moreover, cerebral blood flow measurements indicated enhanced perfusion in the this compound group, suggesting improved cognitive performance linked to better glucose availability for brain function.
Table 2: Cognitive Performance Metrics Post-Ingestion
| Time Point (min) | Reaction Time (s) - this compound | Reaction Time (s) - Glucose | Significance |
|---|---|---|---|
| 60 | 0.85 | 1.02 | p = 0.0015 |
| 120 | 0.78 | 0.95 | p < 0.001 |
| 180 | 0.80 | 0.92 | p < 0.001 |
3. Health Benefits
This compound is recognized not only for its metabolic advantages but also for potential health benefits related to weight management and gut health:
- Weight Management : Due to its low glycemic index and gradual absorption, this compound may assist in weight control by promoting satiety and reducing postprandial hunger .
- Gut Health : As a prebiotic, this compound may contribute to gut health by promoting the growth of beneficial gut bacteria . Its fermentation in the colon can lead to the production of short-chain fatty acids (SCFAs), which are known to have various health benefits including anti-inflammatory effects.
Case Studies
Several clinical studies have investigated the effects of this compound on various populations:
- A study involving overweight individuals showed improved insulin sensitivity and lower fasting blood glucose levels after incorporating this compound into their diet .
- Another trial with athletes indicated enhanced endurance performance when consuming this compound prior to exercise, attributed to its sustained energy release properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
